molecular formula C62H111N11O12 B602044 Dihydrocyclosporin H CAS No. 83602-88-4

Dihydrocyclosporin H

Katalognummer B602044
CAS-Nummer: 83602-88-4
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydrocyclosporin A is a closely related co-metabolite of cyclosporin A . It is a derivative of Cyclosporine A .


Synthesis Analysis

The synthesis of Dihydrocyclosporin H involves dissolving cyclosporin A in a first organic solvent and heating the first organic solvent in the presence of an acid catalyst. A base is then added to the first organic solvent. Cyclosporin H is recrystallized in a second solvent, and the recrystallized cyclosporin H is purified via chromatography .


Molecular Structure Analysis

Dihydrocyclosporin H has a molecular formula of C62H113N11O12 . The structure of cyclosporine suggests that a large portion of the molecule is involved in interactions with its lymphocyte receptor, including amino acids 1, 2, 3, and 11 .


Chemical Reactions Analysis

Cyclosporine is a cyclic peptide with a selective immunosuppressive action. One of its 11 amino acids is a novel amino acid, (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine, the preparation of which allowed the synthesis of cyclosporine and specifically modified analogues .


Physical And Chemical Properties Analysis

Dihydrocyclosporin H has a molecular weight of 1204.63 . It is a neutral, lipophilic, cyclic undecapeptide .

Wissenschaftliche Forschungsanwendungen

  • Impact on Pancreatic β-cells : Cyclosporin A (CyA) has been studied for its effects on human pancreatic β-cells. It was found to reduce insulin release and increase insulin content in these cells. This indicates that in addition to its immunosuppressive effects, CyA might directly affect the endocrine pancreas, which could be relevant for clinical applications of the drug. However, Dihydrocyclosporin D did not show consistent effects (Nielsen, Mandrup-Poulsen, & Nerup, 1986).

  • Immunosuppressive Effects : Preliminary clinical results with Dihydrocyclosporin-D indicated it had no obvious nephrotoxic effect but exhibited a hepatotoxic effect and frequently led to hypertension. Its clinical efficiency is still under evaluation (Estefan, Beveridge, & Müller, 1985).

  • Intestinal Absorption Enhancement : The use of milk fat globule membrane (MFGM) as an emulsifier for Dihydrocyclosporine D was studied. MFGM emulsion significantly enhanced blood and lymphatic fluid concentrations of Dihydrocyclosporine D after intraduodenal dosing in rats, suggesting its potential as an intestinal absorption enhancer for cyclosporines (Sato et al., 1994).

  • Treatment of Multiple Sclerosis : The ether phospholipid SRI 62-834, compared with cyclosporin and Valine2-dihydrocyclosporin, was studied for its therapeutic effect in a rat model of chronic relapsing experimental allergic encephalomyelitis (CR-EAE). The results showed clear differences in the mode of action of these compounds in CR-EAE and suggested that SRI 62-834 could be a candidate for treating multiple sclerosis (Chabannes, Ryffel, & Borel, 1992).

  • Antiparasitic Activities : Cyclosporin A and a non-immunosuppressive derivative of Dihydrocylosporin A were assessed for their in vivo activity against various tapeworms. These studies revealed a range of antiparasitic activities by cyclosporins, although the details of their modes of action remain to be defined (Chappell, Wastling, & Hurd, 1989).

Safety And Hazards

Dihydrocyclosporin H is harmful if swallowed and may cause cancer. It may also cause harm to breast-fed children. It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact during pregnancy and while nursing should be avoided .

Zukünftige Richtungen

The efficacy of Dihydrocyclosporin H and its derivative, Dihydrocyclosporin A, against promastigotes and intracellular amastigotes of Leishmania donovani has been evaluated . This suggests potential future directions in the treatment of parasitic infections.

Eigenschaften

IUPAC Name

(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H113N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h34-47,49-52,75H,25-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50-,51+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFOVYYNQGNDKH-GIFXAPAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H113N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1204.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Citations

For This Compound
1
Citations
R Traber, HR Loosli, H Hofmann, M Kuhn… - Helvetica Chimica …, 1982 - Wiley Online Library
Isolation and Structure Determination of the New Cyclosporins E, F, G, H und I The cyclosporins, a new group of biologically active metabolites, are produced by the fungus …
Number of citations: 99 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.